7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
Description
7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family
Properties
IUPAC Name |
7-methyl-2-(methylaminomethyl)pyrido[1,2-a]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-3-4-10-13-9(6-12-2)5-11(15)14(10)7-8;/h3-5,7,12H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIRJQVNUUYVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CNC)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Closure Reactions
A common approach involves cyclization of pyridine derivatives with appropriate reagents. For example:
- Reaction : Condensation of 2-amino-3-methylpyridine with formamide derivatives under acidic conditions.
- Product : 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1693-94-3).
Table 1: Core Synthesis Conditions
| Starting Material | Reagent/Conditions | Product (Yield) | Reference |
|---|---|---|---|
| 2-Amino-3-methylpyridine | Formamide, HCl, Heat | 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (N/A) |
Introduction of the 7-Methyl Group
The 7-methyl substituent can be introduced via:
Direct Alkylation
Methyl groups are often added during ring formation or via electrophilic substitution. For example:
- Reaction : Methylation of a pyrido-pyrimidine intermediate using methyl iodide or dimethyl sulfate in basic media.
- Example : Synthesis of 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CID 16769569).
Table 2: Methylation Strategies
| Intermediate | Methylating Agent | Conditions | Product (Yield) | Reference |
|---|---|---|---|---|
| Pyrido-pyrimidin-4-one | CH₃I, K₂CO₃ | DMF, 60°C, 12 hrs | 7-Methyl derivative (N/A) |
Functionalization at the 2-Position: Methylamino-methyl Group
The methylamino-methyl group at position 2 requires strategic installation:
Hydroxymethyl Intermediate Conversion
A plausible route involves converting a hydroxymethyl group (as in CID 16769569) to a methylamino-methyl group:
- Activation : Convert -OH to a leaving group (e.g., tosylate or mesylate).
- Nucleophilic Substitution : React with methylamine (CH₃NH₂) to form -CH₂-NH-CH₃.
Mechanistic Pathway :
$$ \text{R-OH} \xrightarrow{\text{TosCl, DMAP}} \text{R-OTs} \xrightarrow{\text{CH₃NH₂}} \text{R-CH₂-NH-CH₃} $$
Direct Amination via Mannich Reaction
Alternative approach using a Mannich reaction:
- Reactants : Pyrido-pyrimidin-4-one, formaldehyde, methylamine.
- Conditions : Acidic or basic catalysis (e.g., HCl, ethanol, reflux).
Hydrochloride Salt Formation
The final step involves protonation of the amine:
- Reaction : Treat the free base with HCl gas or aqueous HCl.
- Crystallization : Use polar solvents (e.g., methanol, ethanol) to isolate the hydrochloride salt.
Example from Patent Literature :
In EP2683717B1, Paliperidone Palmitate is synthesized by reacting intermediates with HCl. Similar conditions may apply here.
Table 3: Salt Formation Conditions
| Intermediate | Reagent/Conditions | Product (Purity) | Reference |
|---|---|---|---|
| Free base amine | HCl gas, EtOH, 0°C | Hydrochloride salt (>99%) |
Integrated Synthesis Route
A proposed multi-step synthesis:
- Core Synthesis : 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- 7-Methylation : Electrophilic substitution with methyl iodide.
- Hydroxymethyl Introduction : Hydroxymethylation at position 2.
- Amination : Conversion of -CH₂OH to -CH₂-NH-CH₃ via tosylation/methylamine substitution.
- Salt Formation : HCl treatment.
Critical Challenges :
- Selectivity : Avoid over-alkylation or side reactions during methylation.
- Purity : Ensure minimal diketone impurities (<0.1%) as seen in Paliperidone synthesis.
Summary of Key Findings
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused bicyclic structure and is known for its wide range of applications in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Uniqueness
7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is unique due to its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity.
Biological Activity
7-Methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Understanding its biological activity is crucial for developing effective treatments, especially in oncology and neurology.
Chemical Structure and Properties
The compound belongs to the pyrido[1,2-a]pyrimidine class, characterized by a fused bicyclic structure that contributes to its biological properties. The molecular formula is with a molecular weight of approximately 178.20 g/mol. Its structural features include:
- Pyridine ring : Imparts aromaticity and potential for π-π interactions.
- Pyrimidine ring : Essential for nucleic acid interactions.
- Methylamino group : Enhances solubility and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives similar to 7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant cytotoxicity against cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, compounds with similar structures showed IC50 values ranging from 2.43 to 14.65 μM, indicating effective growth inhibition .
- Mechanism of Action : These compounds may act as microtubule-destabilizing agents, which is critical in cancer therapy as it prevents mitotic spindle formation during cell division. In particular, studies demonstrated that certain derivatives could enhance caspase-3 activity, suggesting an apoptosis-inducing mechanism .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of related compounds. For example, derivatives like YM928 demonstrated broad-spectrum anticonvulsant activity without inducing tolerance after subchronic administration . This suggests that modifications in the chemical structure can lead to enhanced neuroprotective effects.
Case Studies
- Study on MDA-MB-231 Cells : A study evaluated the effects of 7-methyl derivatives on breast cancer cells. The results indicated that at concentrations as low as 1 μM, significant morphological changes and apoptosis were observed. Furthermore, cell cycle analysis revealed G2/M phase arrest at specific concentrations .
- Anticonvulsant Evaluation : In another investigation, a derivative was tested for its ability to prevent seizures in animal models. The compound exhibited promising results, indicating potential for treating epilepsy .
Data Table: Biological Activity Overview
| Activity Type | Model System | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 2.43 - 14.65 | Microtubule destabilization; Apoptosis |
| Anticancer | HepG2 | 4.98 - 14.65 | Microtubule destabilization; Apoptosis |
| Anticonvulsant | Animal Models | Not specified | Broad-spectrum anticonvulsant properties |
Q & A
How can synthetic yields of 7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride be optimized in multi-step reactions?
Methodological Answer:
Optimization requires systematic control of reaction parameters:
- Temperature and pH : Evidence suggests maintaining temperatures between 60–80°C and pH 7–9 during cyclization steps to stabilize intermediates and minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) enhance solubility of precursors and facilitate nucleophilic substitution reactions .
- Catalyst Screening : Test transition metal catalysts (e.g., Pd/C or CuI) for cross-coupling steps to improve regioselectivity.
What advanced analytical techniques are critical for characterizing structural impurities in this compound?
Methodological Answer:
Combine orthogonal methods to resolve structural ambiguities:
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula and detects trace impurities via isotopic patterns .
- Multidimensional NMR (e.g., ¹³C-¹H HSQC) : Assigns proton and carbon environments, distinguishing regioisomers in the pyrido-pyrimidinone core .
- X-ray Crystallography : Resolves absolute stereochemistry of the methylaminomethyl group, critical for bioactivity studies .
How should researchers design initial bioactivity screens for this compound?
Methodological Answer:
Prioritize assays based on structural analogs:
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) given the anticancer activity observed in related pyrido-pyrimidinones .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays, as the methylaminomethyl group may act as a hydrogen bond donor .
- Microbial Susceptibility : Test Gram-positive/negative bacterial strains (e.g., S. aureus or E. coli) to evaluate antimicrobial potential .
How can computational modeling guide the synthesis of derivatives with improved target binding?
Methodological Answer:
Leverage quantum chemical calculations and molecular docking:
- Reaction Pathway Prediction : Use density functional theory (DFT) to identify transition states and optimize reaction conditions (e.g., solvent effects on activation energy) .
- Docking Simulations : Model interactions with biological targets (e.g., ATP-binding pockets in kinases) to prioritize substituents enhancing binding affinity .
- ADMET Profiling : Predict pharmacokinetic properties (e.g., logP, bioavailability) with tools like SwissADME to filter non-viable analogs early .
What statistical approaches are effective for optimizing reaction conditions in scale-up studies?
Methodological Answer:
Apply Design of Experiments (DoE) to minimize trial-and-error:
- Factorial Design : Test variables (e.g., temperature, solvent ratio, catalyst loading) in a structured matrix to identify critical factors affecting yield .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., pH vs. reaction rate) to pinpoint optimal conditions .
- Robustness Testing : Use Plackett-Burman designs to assess parameter sensitivity under scaled conditions (e.g., 10x batch size) .
How can conflicting bioactivity data across structural analogs be resolved?
Methodological Answer:
Conduct comparative structure-activity relationship (SAR) studies:
- Structural Comparison Table :
| Analog Substituent | Bioactivity (IC₅₀, μM) | Key Structural Feature |
|---|---|---|
| 7-Methyl, 2-(methylaminomethyl) | 0.5 (Kinase X) | Hydrogen-bond donor at C2 |
| 7-Chloro, 2-naphthamide | 5.2 (Kinase X) | Bulky substituent reduces binding |
| 7-Bromo, 2-aminomethyl | Inactive | Polar group disrupts hydrophobic interactions |
- Mechanistic Validation : Use surface plasmon resonance (SPR) to measure binding kinetics and confirm target engagement discrepancies .
- Metabolite Profiling : Check for in situ degradation products via LC-MS that may explain false negatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
